![molecular formula C12H12N2O B11899318 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one CAS No. 88263-93-8](/img/structure/B11899318.png)
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and quinoline ring system, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
The synthesis of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can be achieved through various synthetic routes. One common method involves the use of 4-hydroxyquinolin-2(1H)-ones as starting materials. The key strategy relies on the construction of the pyrrole ring through a palladium-catalyzed sequential cross-coupling reaction and cyclization process . This method is efficient and concise, providing a high yield of the desired product.
Análisis De Reacciones Químicas
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors. For example, derivatives of this compound have been found to exhibit potent inhibitory activity against fibroblast growth factor receptors, making them potential candidates for cancer therapy .
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation, migration, and angiogenesis. By inhibiting FGFR signaling, the compound can effectively block the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparación Con Compuestos Similares
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can be compared with other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives and 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones. These compounds share similar structural features and biological activities but differ in their specific chemical properties and therapeutic potential. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit potent inhibitory activity against FGFR1, 2, and 3, while 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones have been synthesized for their potential use as caspase-3 inhibitors .
Propiedades
Número CAS |
88263-93-8 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
5-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)11-9(12(14)15)6-7-13-11/h2-5,13H,6-7H2,1H3 |
Clave InChI |
PNEPMUAPBNOTGQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C(C1=O)CCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


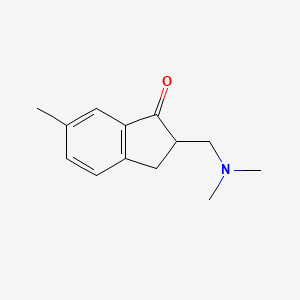
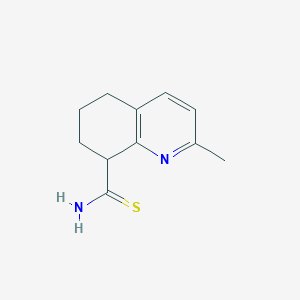
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

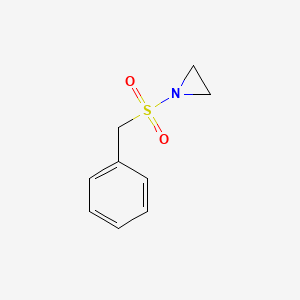
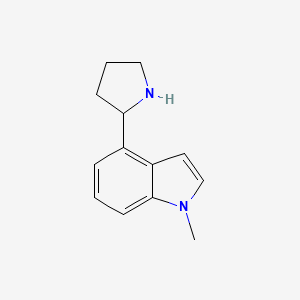
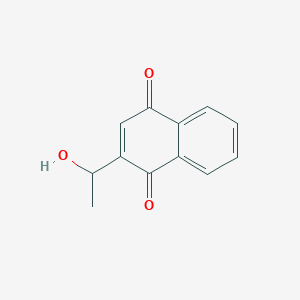


![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)
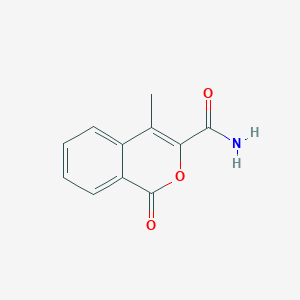
![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11899304.png)
